1,5,6-Trihydroxy-3,7-dimethoxyxanthone
Overview
Description
1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which contributes to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Methoxylation: Introduction of methoxy groups at the 3 and 7 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trihydroxy-3,7-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Hydroxylated products.
Scientific Research Applications
1,5,6-Trihydroxy-3,7-dimethoxyxanthone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 1,6-Dihydroxy-3,7-dimethoxyxanthone
- 1,5,8-Trihydroxy-3-methoxyxanthone
Uniqueness
1,5,6-Trihydroxy-3,7-dimethoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthone derivatives. The presence of hydroxyl groups at the 1, 5, and 6 positions, along with methoxy groups at the 3 and 7 positions, contributes to its potent antioxidant and anticancer properties .
Properties
IUPAC Name |
1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXIVCXMABZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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